N-[5-chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide
Description
Properties
IUPAC Name |
N-[5-chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-5(14)11-8-2-6(10)3-9(12(15)16)7(8)4-13/h2-3,13H,4H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZBXYQYLBQSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216367 | |
| Record name | N-[5-Chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-63-1 | |
| Record name | N-[5-Chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-Chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-(hydroxymethyl)phenol to introduce the nitro group. This is followed by the acylation of the resulting nitrophenol with acetic anhydride to form the acetamide derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 5-chloro-2-(carboxymethyl)-3-nitrophenyl]acetamide.
Reduction: N-[5-chloro-2-(hydroxymethyl)-3-aminophenyl]acetamide.
Substitution: N-[5-methoxy-2-(hydroxymethyl)-3-nitrophenyl]acetamide.
Scientific Research Applications
N-[5-chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and hydroxymethyl groups may also contribute to its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The positioning of substituents on the phenyl ring significantly influences electronic properties and intermolecular interactions. Key comparisons include:
(a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structure : Chloro at position 4, nitro at position 2, and a methylsulfonyl group replacing hydroxymethyl.
- Key Findings :
(b) Pesticide Chloroacetamides ()
- Examples : Alachlor (chloro, methoxymethyl), Pretilachlor (chloro, propoxyethyl).
- Functional Differences: Alkoxy substituents in pesticides improve lipid solubility, enhancing herbicidal activity.
(c) N-(Hydroxymethyl)acetamide Derivatives ()
- Properties: Hydroxymethyl groups confer hygroscopicity (melting point: 48–52°C) and solubility in polar solvents (e.g., DMSO, methanol). These traits suggest the target compound may exhibit similar solubility behavior .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Critical Analysis of Research Limitations
- Data Gaps : Direct experimental data (e.g., crystallography, spectroscopy) for the target compound are absent in the provided evidence. Structural inferences rely on analogs like those in and .
- Methodological Tools : Studies on related compounds frequently employ crystallographic software (e.g., SHELX, ORTEP) for structural validation, which could be applied to the target compound .
Biological Activity
N-[5-chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- A chloro group at the para position.
- A hydroxymethyl group at the ortho position.
- A nitro group at the meta position on a phenyl ring.
These structural components contribute to its reactivity and biological activity, with a molecular weight of approximately 244.63 g/mol and a density of 1.593 g/cm³.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that interfere with cellular processes, potentially leading to antimicrobial effects. The chloro and hydroxymethyl groups may enhance binding affinity to biological targets.
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in bacterial cells, contributing to their antimicrobial properties.
- Cell Wall Disruption : The compound may also affect cell wall integrity, making it effective against various bacterial strains.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 8 µg/mL | High |
| Methicillin-resistant S. aureus (MRSA) | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Moderate |
The compound was particularly effective against Gram-positive bacteria such as S. aureus and MRSA, while showing moderate efficacy against Gram-negative bacteria and yeast .
Case Studies and Research Findings
-
Antibacterial Efficacy Against Klebsiella pneumoniae :
A study investigated the antibacterial activity of derivatives similar to this compound against K. pneumoniae, revealing that the presence of the chloro atom significantly enhanced antibacterial activity by stabilizing interactions with target enzymes involved in cell wall synthesis . -
Quantitative Structure-Activity Relationship (QSAR) :
A QSAR analysis conducted on related compounds indicated that structural modifications, such as halogenation at specific positions on the phenyl ring, could markedly influence biological activity. Compounds with higher lipophilicity showed improved membrane permeability and effectiveness against bacterial strains . -
Cytotoxicity and Pharmacokinetics :
In vitro studies assessing cytotoxicity indicated that this compound had favorable profiles for future therapeutic applications. The compound exhibited low toxicity levels while maintaining effective antibacterial properties, suggesting potential for further development as an oral antibacterial agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-[5-chloro-2-(hydroxymethyl)-3-nitrophenyl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via sequential nitration and acetylation. A reported procedure involves nitrating 5-chloro-2-hydroxymethylaniline derivatives with nitric acid (69%) in sulfuric acid at 0°C, followed by acetylation with acetic anhydride. Critical parameters include temperature control (<5°C during nitration), stoichiometric ratios (1.5 eq HNO₃), and purification via recrystallization from ethanol/water mixtures to achieve >80% yield .
- Key Challenges : Competing side reactions (e.g., over-nitration) require careful monitoring via TLC or HPLC to ensure regioselectivity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
- Methodology :
- NMR : H and C NMR confirm the acetamide group (δ ~2.1 ppm for CH₃, δ ~168 ppm for C=O) and aromatic substitution patterns (e.g., nitro group deshielding effects) .
- IR : Stretch frequencies for -NO₂ (~1520 cm⁻¹), -OH (~3400 cm⁻¹), and C=O (~1650 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₉H₈ClN₂O₄; theoretical 255.01 g/mol) and fragmentation patterns .
Q. How can solubility and partition coefficients (logP) be experimentally determined to inform formulation studies?
- Methodology :
- Solubility : Use shake-flask methods in buffers (pH 1–7.4) with HPLC quantification. Data from NIST WebBook suggest moderate aqueous solubility (~1.2 mg/mL at 25°C) .
- logP : Employ reverse-phase HPLC or octanol/water partitioning assays. Conflicting values may arise from methods like Crippen (predicted logP = 1.8) vs. McGowan (logP = 2.1), necessitating empirical validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL-97) provides bond lengths/angles and torsion angles. For example, the nitro group in related acetamides shows a ~17° twist from the aromatic plane, confirmed via O1–N1–C3–C2 torsion angles .
- Software : SHELXTL (Bruker AXS) or OLEX2 with ORTEP-3 for graphical representation. Refinement requires high-resolution data (R-factor < 0.05) and riding models for hydrogen placement .
Q. What computational approaches predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity?
- Methodology : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals. For chloro-nitrophenyl acetamides, HOMO-LUMO gaps (~4.2 eV) correlate with electrophilic reactivity at the nitro group .
- Applications : Predict sites for nucleophilic attack (e.g., -NO₂ reduction) or hydrogen bonding interactions in drug-target docking .
Q. How can contradictory thermodynamic data (e.g., melting points, logP) from different sources be reconciled?
- Analysis : Compare datasets from NIST, Joback, and experimental measurements. For example, reported melting points vary between 160–165°C due to polymorphism or impurities. Use DSC to identify true melting behavior and purity ≥98% (HPLC) .
- Resolution : Cross-validate using multiple techniques (e.g., DSC for melting, isothermal titration calorimetry for ΔHfus) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
